molecular formula C8H6F3NO2 B174539 2-Methyl-4-nitrobenzotrifluoride CAS No. 1960-52-7

2-Methyl-4-nitrobenzotrifluoride

Cat. No. B174539
CAS RN: 1960-52-7
M. Wt: 205.13 g/mol
InChI Key: NWCDDUFGSQYJRM-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzotrifluoride is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field . It has a molecular formula of C8H6F3NO2 .


Synthesis Analysis

The synthesis process of a similar compound, 2-nitro-4-trifluoromethyl benzonitrile, involves several steps including fluorination, nitration, chlorination, and ammonolysis . Another synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . Its average mass is 205.134 Da and its monoisotopic mass is 205.035065 Da .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .

Scientific Research Applications

Synthesis and Characterization

2-Methyl-4-nitrobenzotrifluoride has been explored in various contexts of synthesis and characterization. One study demonstrated the use of related nitrosoarenes in the synthesis of azobenzenes, focusing on catalytic oxidation and the efficiency of various systems for the preparation of azo compounds in high yield and purity (Priewisch & Rück-Braun, 2005). Another research explored the structural characteristics of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, an isomer of 3-nitrobenzotrifluoride, highlighting its potential in forming cocrystals and the significance of C-H.O interactions (Lynch & Mcclenaghan, 2003).

Sensor Development

The compound has found applications in sensor development, particularly in detecting hazardous substances. Research on substituted 2-aminobenzothiazoles salicylidenes synthesized under microwave conditions revealed their effectiveness as sensitive and selective sensors for cyanide detection in aqueous media (Elsafy, Al-Easa, & Hijji, 2018).

Catalytic and Organic Reactions

Its derivatives have been utilized in various organic and catalytic reactions. A study investigated the performance of nitro-functionalized imidazolium salts as alternatives to nitromethane, a common organic solvent in catalytic reactions. These salts showed potential in facilitating a rational design of catalytic systems adhering to green chemistry principles (Ren et al., 2011). Additionally, the compound's role in forming trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors was explored, examining the molecular structures and interactions (Li et al., 2005).

Crystallography and Materials Science

In materials science and crystallography, the compound's analogs have been examined for their crystal structures and potential applications. For instance, the study of hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate revealed insights into molecular structures and potential pharmaceutical applications (Portilla et al., 2007).

Mechanism of Action

While the specific mechanism of action for 2-Methyl-4-nitrobenzotrifluoride is not mentioned in the search results, it is worth noting that antimetabolites, which are structurally similar to natural metabolites, work by entering into competitive relationships with these metabolites, leading to a decrease in the activity of vital biochemical processes in the cell .

Safety and Hazards

2-Methyl-4-nitrobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-Methyl-4-nitrobenzotrifluoride were not found in the search results, it’s worth noting that the compound is used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . Therefore, future research may focus on exploring its potential uses in the development of new drugs and bioactive molecules.

properties

IUPAC Name

2-methyl-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDDUFGSQYJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443054
Record name 2-Methyl-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1960-52-7
Record name 2-Methyl-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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